molecular formula C11H13N3O2 B2968054 4-(4-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-03-3

4-(4-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2968054
CAS No.: 861206-03-3
M. Wt: 219.244
InChI Key: PDKVYNYYUVFFNX-UHFFFAOYSA-N
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Description

The compound “4-(4-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one” belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring. The presence of a methoxyphenyl group suggests that this compound may have unique physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms. The 4-methoxyphenyl group would be attached to one of the carbon atoms of the triazole ring .


Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms. The presence of the methoxyphenyl group may also influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the triazole ring and the methoxyphenyl group. For example, the compound is likely to have moderate polarity due to the presence of the polar triazole ring and the methoxy group .

Scientific Research Applications

Corrosion Inhibition

One significant application of compounds related to 4-(4-methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is in the field of corrosion inhibition. Studies have shown that derivatives such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole exhibit exceptional inhibition efficiency for the corrosion of mild steel in acidic environments. This organic compound significantly inhibits acidic corrosion at low concentrations, demonstrating inhibition efficiencies up to 98%. The adsorption of these compounds on steel surfaces in acidic solutions adheres to Langmuir's isotherm, indicating chemisorption as the primary mechanism of action. These findings are supported by various corrosion evaluation techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), underscoring the compounds' potential as effective corrosion inhibitors (Bentiss et al., 2009).

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to handle all chemical compounds with appropriate safety precautions to minimize risk of exposure .

Future Directions

The study of triazole derivatives is a very active area of research, due to their wide range of biological activities. Future research on this compound could involve exploring its potential biological activities, studying its reactivity and stability, and developing methods for its synthesis .

Properties

IUPAC Name

4-(4-methoxyphenyl)-2,5-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-8-12-13(2)11(15)14(8)9-4-6-10(16-3)7-5-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKVYNYYUVFFNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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